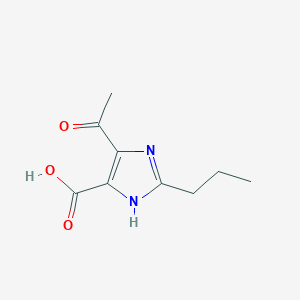

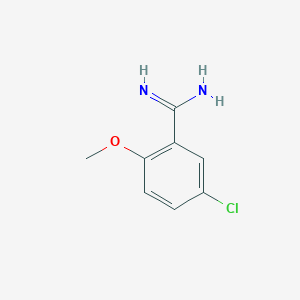

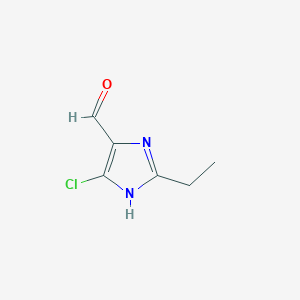

4-acetyl-2-propyl-1H-imidazole-5-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“4-acetyl-2-propyl-1H-imidazole-5-carboxylic acid” is a compound that might be a white to light yellow solid or powder . It could be used as an organic synthesis intermediate for the production of other compounds, such as drugs, dyes, and functional materials .

Synthesis Analysis

Imidazole, the core structure of this compound, is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole was first synthesized from glyoxal and ammonia . There are various synthetic routes for imidazole and its derivatives, including starting from 1,2-diketones and urotropine in the presence of ammonium acetate . A NHC-copper-catalyzed isocyanide insertion into alcohol to form an N-arylformimidate intermediate and subsequent base-promoted cycloaddition with benzyl isocyanide derivatives enables a straightforward and high-yielding synthesis of 1,4-diaryl-1H-imidazoles .

Chemical Reactions Analysis

Imidazole shows both acidic and basic properties due to its amphoteric nature . It has become an important synthon in the development of new drugs . The derivatives of imidazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

科学的研究の応用

Angiotensin II Receptor Antagonism

4-acetyl-2-propyl-1H-imidazole-5-carboxylic acid derivatives have been studied for their potential as angiotensin II receptor antagonists. A series of these compounds were synthesized and evaluated for their ability to bind to the angiotensin II receptor, demonstrating significant binding affinity and inhibition of angiotensin II-induced pressor response. This suggests potential applications in the treatment of hypertension and cardiovascular diseases (Yanagisawa et al., 1996).

Synthesis of Imidazoles

The compound has been utilized in the synthesis of various imidazoles, which are key building blocks in the production of NS5A inhibitors, like daclatasvir. This involves a continuous flow synthesis process, emphasizing the importance of high-temperature operation for the formation of imidazole in high purity (Carneiro et al., 2015).

Catalysis

Imidazole-4-carbohydroxamic acids, derived from imidazolecarboxylic acid, have been synthesized for use in catalytic hydrolysis. This demonstrates the role of 4-acetyl-2-propyl-1H-imidazole-5-carboxylic acid derivatives in catalytic processes, particularly in enhancing the efficiency of hydrolysis reactions (Kunitake & Horie, 1975).

Medicinal Chemistry

This compound has been involved in the synthesis of various pharmacologically active molecules. Its derivatives have been used in the creation of compounds with potential antitumor properties, highlighting its significance in medicinal chemistry and drug development (Andreani et al., 1983).

特性

IUPAC Name |

4-acetyl-2-propyl-1H-imidazole-5-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O3/c1-3-4-6-10-7(5(2)12)8(11-6)9(13)14/h3-4H2,1-2H3,(H,10,11)(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZFPYQMYSIAMPP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC(=C(N1)C(=O)O)C(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-acetyl-2-propyl-1H-imidazole-5-carboxylic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6,7,8,9-Tetrahydro-5H-imidazo[1,2-a]azepine](/img/structure/B1313066.png)

![(4S)-7-chloro-4-ethyl-4-hydroxy-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione](/img/structure/B1313083.png)